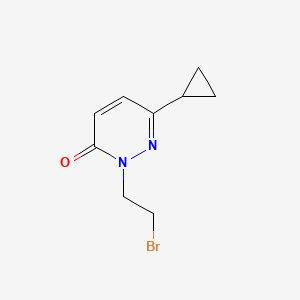
4-(4-chlorophényl)-5-méthyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a compound belonging to the class of 1,2,3-triazoles. This class of compounds is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties make 1,2,3-triazoles and their derivatives highly valuable in medicinal chemistry, offering a wide range of applications including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial agents .
Applications De Recherche Scientifique
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
1,2,3-triazole compounds have been known to exhibit a wide range of biological activities, including antimicrobial , antiviral , antioxidant , antidiabetic , anticancer , antitubercular , antimalarial , and antileishmanial effects. The specific targets can vary depending on the functional groups attached to the triazole ring.
Mode of Action
1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties enhance their biocompatibility and allow them to interact effectively with their targets.
Pharmacokinetics
An adme analysis of similar 1,2,3-triazole compounds indicated that they possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar 1,2,3-triazole compounds have shown moderate to excellent activity against various microbial strains .
Analyse Biochimique
Biochemical Properties
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of topoisomerase IV, an enzyme crucial for DNA replication in bacteria . This interaction disrupts the enzyme’s function, leading to the inhibition of bacterial growth. Additionally, 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole exhibits strong binding affinities with the COVID-19 main protease, suggesting potential antiviral properties .
Cellular Effects
The effects of 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of topoisomerase IV by binding to its catalytic domain, preventing the enzyme from performing its function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that it remains stable under various conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its effectiveness . Long-term effects on cellular function have also been observed, with continuous exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At high doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . Threshold effects have also been noted, with a specific dosage range required to achieve optimal therapeutic outcomes .
Metabolic Pathways
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it inhibits the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, this compound can affect the levels of key metabolites, such as glucose and lactate, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by efflux transporters, such as P-glycoprotein, influencing its intracellular concentration and localization . Additionally, binding proteins, such as albumin, can affect its distribution within the body, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole plays a crucial role in its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific compartments or organelles, influencing its biological effects .
Méthodes De Préparation
This reaction is highly efficient and regioselective, producing 1,4-disubstituted-1,2,3-triazoles . The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole ring.
Comparaison Avec Des Composés Similaires
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar stability and biological activity.
Pyrazole derivatives: Pyrazoles are another class of five-membered heterocycles with similar biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: Thiazoles are known for their biological activities and are used in the development of various pharmaceuticals.
The uniqueness of 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-3-8-16-9(2)12(14-15-16)10-4-6-11(13)7-5-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHMSCJMKFDDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC#C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


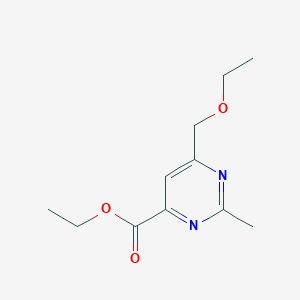
![2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492244.png)
![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)
![3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492246.png)
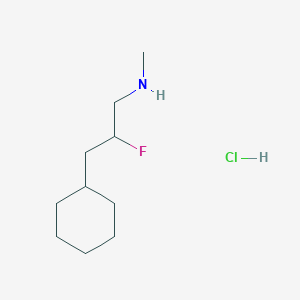
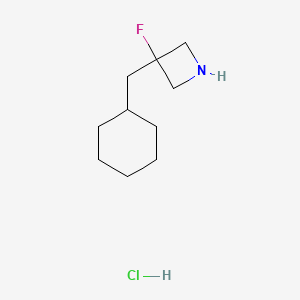
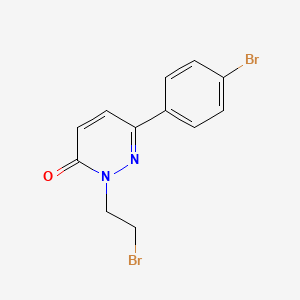

![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492257.png)
![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)
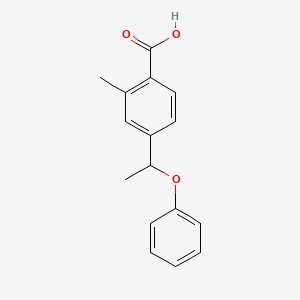
![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)

